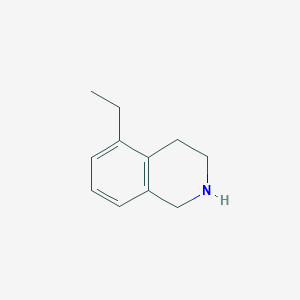

5-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Significance of the Tetrahydroisoquinoline Core in Medicinal Chemistry and Chemical Biology

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a bicyclic heterocyclic system that has garnered immense attention from the scientific community due to its prevalence in a vast number of natural products and synthetic compounds with significant biological activities. nih.govrsc.org This scaffold is a core component of many isoquinoline (B145761) alkaloids, a large family of naturally occurring compounds that exhibit a broad spectrum of pharmacological properties. rsc.orgrsc.org

The significance of the THIQ core in medicinal chemistry is underscored by its presence in numerous clinically used drugs and biologically active molecules. rsc.org THIQ-based compounds have been reported to possess a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, antifungal, anti-inflammatory, and neuroprotective effects. dntb.gov.uamdpi.comnuph.edu.ua For instance, the complex tetrahydroisoquinoline alkaloid Ecteinascidin-743 (ET-743), isolated from a marine tunicate, is a potent antitumor agent used in the treatment of certain cancers. nih.gov The versatility of the THIQ scaffold allows it to interact with a variety of biological targets, such as enzymes and receptors, making it a valuable template for the design and development of new therapeutic agents. mdpi.com The structural rigidity and three-dimensional nature of the THIQ core also provide a well-defined framework for the precise spatial arrangement of functional groups, which is crucial for specific molecular recognition and biological activity.

Overview of Tetrahydroisoquinoline Derivatives and Their Structural Diversity

The structural diversity of tetrahydroisoquinoline derivatives is vast, arising from the various substitution patterns possible on both the aromatic and the heterocyclic rings of the core scaffold. This diversity is a key factor in the wide range of biological activities observed for this class of compounds. nuph.edu.ua The synthesis of these derivatives is often achieved through well-established chemical reactions, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods for constructing the THIQ core. rsc.org

Substituents at different positions of the THIQ ring system can dramatically influence the molecule's physicochemical properties and its biological activity. For example, substitutions at the C1 position are common and have led to the development of compounds with diverse pharmacological profiles. nih.gov The nature of the substituent, whether it is an alkyl, aryl, or a more complex functional group, can modulate the compound's interaction with its biological target. Furthermore, the stereochemistry at chiral centers, often at the C1 position, can be critical for activity.

The aromatic portion of the THIQ scaffold also offers ample opportunities for structural modification. The introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can alter the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic profile. nuph.edu.ua This structural adaptability allows for the fine-tuning of the biological activity and selectivity of THIQ derivatives, making it a highly attractive scaffold for medicinal chemists.

Contextualizing 5-Ethyl-1,2,3,4-tetrahydroisoquinoline within the Broader Tetrahydroisoquinoline Class

While the tetrahydroisoquinoline scaffold is a well-explored area of chemical research, the specific derivative, this compound, is not extensively documented in the scientific literature. This suggests that it has not been a primary focus of synthetic or medicinal chemistry efforts compared to other substituted THIQs.

Research into the structure-activity relationships of THIQ derivatives has provided some insights that can help contextualize the potential role of a 5-ethyl substituent. Studies have shown that the position of substitution on the THIQ ring is critical for biological activity. For instance, in a study on the antiproliferative activity of new tetrahydroisoquinolines, it was found that substitution at the 5-position of the THIQ ring led to a significant decrease in activity. nih.gov This finding suggests that for certain biological targets, the 5-position may be a sterically or electronically unfavorable site for substitution.

Public chemical databases, such as PubChem, contain entries for related compounds like 5-(2-Ethylbutyl)-1,2,3,4-tetrahydroisoquinoline and 5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline, but not for this compound itself. nih.govuni.lu The existence of these related structures indicates that synthesis of 5-substituted THIQs is feasible, but the lack of specific research on the 5-ethyl derivative may imply that it has not shown significant promise in preliminary screenings or that its synthesis presents particular challenges that have not been overcome.

The general synthetic routes to THIQs, such as the Pictet-Spengler reaction, typically involve the cyclization of a β-phenylethylamine with an aldehyde or ketone. The starting materials required for the synthesis of this compound would be a 2-(2-ethylphenyl)ethanamine derivative, which may not be as readily available as other substituted phenylethylamines.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-5,12H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUMAWDGXWJADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design Principles for Tetrahydroisoquinoline Derivatives

General Principles of SAR in Tetrahydroisoquinoline Chemistry

The substitution pattern on the benzene (B151609) ring of the THIQ nucleus, as well as on the nitrogen atom and at the C1, C3, and C4 positions of the heterocyclic ring, dictates the compound's pharmacological properties. For instance, the presence of electron-donating groups like hydroxy or methoxy (B1213986) on the aromatic ring is known to facilitate the cyclization step in certain synthetic routes, such as the Bischler-Napieralski reaction, which is a common method for preparing THIQ derivatives. nih.gov

Impact of Substituents on Biological Activity and Pharmacological Mechanisms

The nature and position of substituents on the tetrahydroisoquinoline core are critical determinants of biological activity and the underlying pharmacological mechanisms. The following subsections explore the influence of specific substituent types.

Influence of Ethyl Substitution on Molecular Interactions

The introduction of an ethyl group at various positions on the THIQ scaffold can have a pronounced effect on its biological activity, primarily through steric and lipophilic contributions to molecular interactions. In a study evaluating 3-substituted THIQ analogues as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the extension of a methyl side chain to a 3-ethyl group resulted in diminished potency. This suggests that the active site in this particular enzyme is spatially compact and cannot favorably accommodate the larger ethyl group.

In contrast, a tetrahydroisoquinoline derivative featuring an ethyl group on a phenyl ring substituent has demonstrated significant activity in KRas inhibition. This highlights that the impact of an ethyl group is highly dependent on its location within the molecule and the topology of the target's binding site. The ethyl group's contribution to lipophilicity can also play a role, as a general trend of improved potency with increased lipophilicity has been observed in some series of THIQ derivatives.

Role of Methoxy and Hydroxyl Groups

Methoxy (-OCH3) and hydroxyl (-OH) groups are frequently incorporated into the design of THIQ derivatives and play a significant role in their biological activity. These groups, particularly at the 6 and 7-positions of the THIQ ring, can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets. For example, in a series of quercetin-tetrahydroisoquinoline hybrids, the presence of two methoxy groups on the THIQ moiety was suggested to be involved in the interaction with Na+, K+-ATPase, contributing to the enzyme's inhibition. rsc.org The derivatization of quercetin (B1663063) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) led to a 50-fold enhancement in inhibitory activity against this enzyme compared to quercetin alone. mdpi.com

| Compound | Substituents | Target | Activity (IC50/EC50) |

|---|---|---|---|

| Quercetin-THIQ Hybrid (with 6,7-dimethoxy) | 6,7-dimethoxy on THIQ | Na+, K+-ATPase | ~0.4 µM |

| Quercetin | - | Na+, K+-ATPase | ~20 µM |

| Elacridar Analog | 6,7-dimethoxy on THIQ | P-glycoprotein (P-gp) | EC50 = 0.3 µM |

| Tariquidar Analog | 6,7-dimethoxy on THIQ | P-glycoprotein (P-gp) | EC50 = 0.33 µM |

Effects of Bulky Substituents and their Implications

The introduction of bulky substituents on the tetrahydroisoquinoline scaffold often leads to significant changes in biological activity, which can be either beneficial or detrimental depending on the target. In some cases, bulky groups can enhance potency by occupying large hydrophobic pockets within a receptor binding site. For instance, large substituents such as a benzyl (B1604629) group at the 5-position of the THIQ ring were found to be well-tolerated in a series of inhibitors of M. tuberculosis.

However, steric hindrance from bulky groups can also prevent the molecule from adopting the optimal conformation for binding, leading to a decrease or loss of activity. Studies on 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown that those with bulky alkyl groups at the C-1 position, such as 1-cyclobutyl-, 1-cyclohexyl-, 1-phenyl-, or 1-benzyl-THIQ, can significantly affect the viability of PC12 cells. nih.gov This suggests that the size of the substituent at this position is a critical factor for cytotoxicity. nih.gov

| Compound | C1-Substituent | Cell Line | Effect on Viability |

|---|---|---|---|

| 1-Cyclobutyl-THIQ | Cyclobutyl | PC12 | Significant decrease |

| 1-Cyclohexyl-THIQ | Cyclohexyl | PC12 | Significant decrease |

| 1-Phenyl-THIQ | Phenyl | PC12 | Significant decrease |

| 1-Benzyl-THIQ | Benzyl | PC12 | Significant decrease |

Stereochemical Considerations in SAR and Biological Function

Chirality plays a pivotal role in the biological activity of many tetrahydroisoquinoline derivatives. The C1 position of the THIQ ring is a common chiral center, and the spatial arrangement of substituents at this position can dramatically influence receptor binding and pharmacological response.

Enantiomer-Specific Activity Profiles

The different stereoisomers (enantiomers) of a chiral THIQ derivative can exhibit distinct biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can differentiate between the enantiomers of a ligand. For example, in a study of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives binding to the NMDA receptor, the (S)-enantiomer of a 1-(2-methylphenyl)-8-methyl-THIQ derivative displayed a significantly higher affinity (Ki = 0.0374 µM) compared to its (R)-enantiomer, which was almost 90 times less potent.

This enantioselectivity underscores the importance of a precise three-dimensional fit between the ligand and its binding site. The different spatial arrangement of atoms in each enantiomer can lead to one isomer forming more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, resulting in higher affinity and potency.

| Compound | Enantiomer | Ki (µM) |

|---|---|---|

| 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | (S) | 0.0374 |

| (R) | ~3.37 |

Rational Design Approaches for Analogues of 5-Ethyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a key "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities. dntb.gov.ua, rsc.org Its structural rigidity and synthetic tractability make it an ideal starting point for the rational design of new therapeutic agents. researchgate.net, tandfonline.com While specific research focusing solely on analogues of this compound is limited in publicly available literature, the well-established principles of medicinal chemistry and the extensive research on other THIQ derivatives provide a clear roadmap for the rational design of its analogues. researchgate.net, nih.gov

The process of designing novel analogues of a lead compound like this compound involves leveraging Structure-Activity Relationship (SAR) data to systematically modify the molecule. This aims to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. Key strategies include structure-based drug design, ligand-based approaches, and molecular hybridization. nih.gov

Rational design of targeted inhibitors and modulators based on the THIQ scaffold involves identifying a biological target and then modifying the scaffold to achieve potent and specific interactions. This can be guided by computational modeling, X-ray crystallography of the target protein, and extensive SAR studies. researchgate.net

Structure-Based and Ligand-Based Design: In cases where the three-dimensional structure of the target enzyme or receptor is known, structure-based drug design can be employed. This involves using computational docking to predict how analogues of this compound would bind to the active site of a target. For instance, in the development of THIQ-based inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), X-ray crystallography revealed crucial interactions between the THIQ scaffold and the peptide-binding site, including a key cation-π interaction. researchgate.net This structural insight allowed for the optimization of the lead compound, leading to derivatives with significantly improved potency. researchgate.net

When a target's structure is unknown, ligand-based design is used. This relies on the SAR of a series of known active compounds. For example, a study on THIQ derivatives as anticancer agents targeting the NF-κB signaling pathway was rationally designed based on a previously identified novel inhibitor. nih.gov SAR studies demonstrated that specific substitutions on the THIQ core were critical for activity, with a methoxy group at a particular position yielding the highest anti-proliferative effects. nih.gov

Examples from THIQ Analogue Research: Research into THIQ derivatives has yielded potent inhibitors for various targets:

Anticancer Agents (KRas and Angiogenesis Inhibitors): In a study designing THIQ derivatives as potential KRas inhibitors, it was found that substituting a phenyl ring attached to the scaffold was crucial for activity. A compound featuring an ethyl group at the 4-position of this phenyl ring (GM-3-121) demonstrated the highest KRas inhibition in HCT116 cell lines and potent anti-angiogenesis activity. nih.gov This highlights that even distal modifications to the core THIQ structure can have profound effects on activity.

NF-κB Inhibitors: A series of THIQ derivatives were designed as anticancer agents that function by inhibiting NF-κB nuclear translocation. nih.gov The SAR exploration in this series provided a clear example of rational design, where specific substitutions led to compounds with GI₅₀ values in the low micromolar range against various human cancer cell lines. nih.gov

The table below summarizes SAR findings for rationally designed THIQ derivatives targeting cancer-related pathways, illustrating the types of modifications that could be explored for analogues of this compound.

| Compound ID | Target/Activity | Key Structural Feature | Potency (IC₅₀ / GI₅₀) |

| GM-3-121 | KRas Inhibition / Anti-angiogenesis | Ethyl group at 4-position of phenyl ring | IC₅₀ = 1.72 μM (Anti-angiogenesis) |

| GM-3-18 | KRas Inhibition | Chloro group at 4-position of phenyl ring | GI₅₀ = 0.9 μM to 10.7 μM (Colon cancer cell lines) |

| Compound 5d (HSR1304) | NF-κB Inhibition | Methoxy group at R3 position | GI₅₀ = 1.591 to 2.281 μM |

This table is interactive. Click on the headers to sort the data.

A significant challenge in the development of THIQ-based drugs is achieving selectivity for the desired biological target over other related proteins or enzymes. researchgate.net, nih.gov Lack of selectivity can lead to off-target effects. Medicinal chemistry strategies are employed to refine the structure of lead compounds to enhance their specificity.

Targeting Unique Structural Features: One of the most effective strategies is to design analogues that exploit unique features of the target's binding site that are not present in related off-targets. For example, in the development of inhibitors for mycobacterial ATP synthase, a series of 5,8-disubstituted THIQ analogues were synthesized. nih.gov One of the most potent compounds exhibited approximately 9-fold selectivity for the mycobacterial enzyme over its human counterpart, a crucial feature for minimizing host toxicity. nih.gov

Conformational Restriction: Altering the flexibility of the molecule can lock it into a conformation that is preferred by the intended target. Introducing steric bulk, such as a methyl group at the C-3 position of the THIQ ring, can bias the conformational population. nih.gov This strategy was successfully used to create steroidomimetic THIQ derivatives as microtubule disruptors, where favoring a "steroid-like" conformation led to enhanced antiproliferative activity. nih.gov

Bioisosteric Replacement: Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving selectivity or other properties. In a study focused on developing selective ligands for the P-glycoprotein (P-gp), various bioisosteric replacements were explored for groups attached to the THIQ nitrogen. unito.it This approach led to the identification of compounds with high selectivity for P-gp over another transporter, MRP1. unito.it

The table below details specific modifications on the THIQ scaffold and their impact on selectivity, providing a framework for designing more selective analogues of this compound.

| Modification Strategy | Example Target | Structural Change | Outcome |

| Substitution | Mycobacterial ATP Synthase | Introduction of specific groups at the 5- and 8-positions of the THIQ ring. | Achieved ~9-fold selectivity over the human enzyme. nih.gov |

| Conformational Restriction | Microtubules | Addition of a methyl group at the C-3 position of the THIQ ring. | Favored a bioactive conformation, enhancing antiproliferative activity. nih.gov |

| Bioisosteric Replacement | P-glycoprotein (P-gp) | Replacement of a phenyl group with phenylsulfinyl or phenylsulfonyl groups. | Increased selectivity for P-gp over MRP1. unito.it |

This table is interactive. Click on the headers to sort the data.

By applying these rational design principles—utilizing structural biology, exploring extensive SAR, and employing strategies like conformational restriction and bioisosteric replacement—novel analogues of this compound can be systematically developed to produce potent and selective modulators of a wide range of biological targets. researchgate.net

Preclinical Mechanistic Investigations of 5 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Elucidation of Molecular Targets and Pathways

Preclinical studies have identified that the therapeutic potential of THIQ analogues stems from their ability to interact with various enzymes, receptors, and signaling cascades. tandfonline.comrsc.org

The THIQ framework has proven to be a versatile template for designing potent enzyme inhibitors.

Kinase Domain Receptor (KDR): A series of 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones were identified as potent and selective inhibitors of KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov

Phosphodiesterase 4 (PDE4): Through structure-based design, THIQ derivatives have been developed as potential inhibitors of PDE4, an enzyme involved in inflammatory processes. nuph.edu.ua Some analogues showed greater inhibitory activity against PDE4B compared to PDE4D. researchgate.net

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Novel synthesized 5,6,7,8-tetrahydroisoquinolines have demonstrated inhibitory activity against DHFR and CDK2, enzymes crucial for cell proliferation. nih.gov Specifically, compound 8d was a significant DHFR inhibitor with an IC₅₀ of 0.199 µM, while compound 7e acted as a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.gov

Epigenetic Enzymes: The anticancer activity of THIQ analogues has been linked to the inhibition of various epigenetic enzymes, such as Protein Arginine Methyltransferase 5 (PRMT5). tandfonline.comresearchgate.net

Other Enzymes: Certain THIQ analogues have shown inhibitory activity against mycobacterial ATP synthetase and HIV reverse transcriptase. nih.gov Additionally, some simple tetrahydroisoquinolines are known to cause monoamine oxidase inhibition. wikipedia.org

THIQ derivatives have been shown to modulate the function of several key receptor systems.

Opioid Receptors: Analogues based on the THIQ scaffold have been developed as potent and highly selective kappa opioid receptor antagonists. nih.gov For instance, lead compound 1 and its analogues 8 , 9 , 13 , and 14 demonstrated Kₑ values ranging from 0.058 to 0.64 nM with high selectivity over mu and delta opioid receptors. nih.gov The interaction between the endogenous opioid system and NMDA-sensitive pathways is also an area of investigation, with morphine shown to competitively inhibit NMDA-induced effects on hormone release. nih.gov

Serotonin (B10506) (5-HT) Receptors: N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as a new class of 5-HT1A receptor ligands. nih.gov Studies have shown that the most active of these ligands function as agonists or partial agonists at postsynaptic 5-HT1A receptors. nih.gov

Orexin (B13118510) Receptors: Certain THIQ derivatives have been reported as orexin receptor antagonists. researchgate.net

Estrogen Receptors (ER): THIQ-based ligands that incorporate conformationally restricted side chains have been discovered as ERα-selective modulators (SERMs). researchgate.net

Adrenergic Receptors: Synthetic THIQ analogues have shown selective affinity for α₂-adrenergic receptors. wikipedia.org Other studies have evaluated 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives as beta-adreno-receptor agents, with some showing weak agonistic or antagonistic activity. nih.gov

A significant focus of THIQ research has been on their interaction with signaling pathways critical to cancer development and progression.

KRas Protein: The KRas protein is a key target in many cancers. nih.gov A series of THIQ derivatives were synthesized and tested for KRas inhibition. Notably, compound GM-3-121 , which features an ethyl group at the 4-position of the phenyl ring, demonstrated the highest KRas inhibition in HCT116 colon cancer cell lines. nih.gov

IL-6/STAT3 Pathway: The anti-angiogenic effects of THIQ have been linked to the modulation of the IL-6/STAT3 pathway. Treatment of multiple myeloma-derived extracellular vesicles with THIQ led to a decreased expression of Interleukin-6 (IL-6) when these vesicles were taken up by endothelial cells. researchgate.net

NF-κB Signaling Pathway: The transcription factor NF-κB is a key player in cancer cell proliferation and survival. nih.gov A series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were designed as NF-κB inhibitors, with compound 5d (HSR1304) shown to block the nuclear translocation of NF-κB. nih.gov

THIQ analogues can influence cellular viability by modulating drug transporters and proteins that regulate apoptosis.

Transporters: Derivatives of THIQ have been investigated as inhibitors of P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer cells. nuph.edu.uaresearchgate.net

Anti-apoptotic Proteins and Apoptosis Induction: The anticancer effects of THIQ compounds are often mediated by their ability to overcome the suppression of apoptosis. nih.gov THIQ analogues have been shown to inhibit anti-apoptotic proteins and induce apoptosis through various mechanisms. tandfonline.comnih.gov For example, certain THIQ-based analogues induce cell cycle arrest and p53-independent apoptosis. nih.gov In studies on breast cancer cells, hit compound 4 , a cycloalkyl[b]thiophene derivative, induced apoptosis with a significant reduction in cell viability. nih.gov

The structural similarity of THIQs to monoamine neurotransmitters has prompted investigations into their interactions with these systems. The monoamine neurotransmitters serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) are synthesized from amino acid precursors and are crucial for regulating mood and behavior. nih.gov

Noradrenaline (NA) and Serotonin (5-HT) Systems: An endogenous amine, 1,2,3,4-tetrahydroisoquinoline (TIQ), and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated antidepressant-like effects in animal models. nih.gov Biochemical analyses revealed that the administration of these compounds led to the activation of both the noradrenergic and serotonergic systems. nih.gov

Monoamine Transporters: While many THIQ derivatives interact with the monoaminergic system, the cyclization of certain phenethylamine (B48288) stimulants into their corresponding THIQ forms can lead to a loss of affinity for monoamine transporters. wikipedia.org

Endogenous Formation: An enzyme responsible for synthesizing 1-MeTIQ has been identified in the brain, with the highest activity found in dopaminergic areas like the striatum and substantia nigra. nih.gov

Cellular and In Vitro Biological Effects

The interactions of THIQ analogues at the molecular level translate into a range of observable biological effects in cellular and in vitro models. These compounds have demonstrated significant anti-proliferative and cytotoxic activity against various human cancer cell lines. nih.govnih.gov

Anticancer Activity: THIQ derivatives have shown potent anti-proliferative effects. For instance, compound 5d exhibited GI₅₀ values ranging from 1.591 to 2.281 μM across different human cancer cell lines. nih.gov A separate study on novel 5,6,7,8-tetrahydroisoquinolines found that compound 7e was highly cytotoxic against the A549 lung cancer cell line (IC₅₀: 0.155 µM), while compound 8d was most potent against the MCF7 breast cancer cell line (IC₅₀: 0.170 µM). nih.gov

Cell Cycle Arrest and Apoptosis: Mechanistic studies have shown that these compounds can induce cell cycle arrest. nih.gov Compound 7e caused cell cycle arrest at the G2/M phase in A459 cells, while compound 8d arrested MCF7 cells at the S phase. nih.gov This cell cycle disruption is often followed by the induction of apoptosis. nih.govnih.gov

Anti-Angiogenic Effects: In vitro assays have confirmed the anti-angiogenic potential of THIQ compounds. Compound GM-3-121 , an ethyl-substituted THIQ derivative, potently inhibited the VEGF-induced tube formation in an angiogenesis assay with an IC₅₀ of 1.72 μM. nih.gov Similarly, THIQ treatment was found to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in tube formation and wound healing assays. researchgate.net

Table 1: In Vitro Inhibitory Activity of Selected THIQ Analogues Create an interactive table here

| Compound | Target | Assay/Cell Line | Activity (IC₅₀/GI₅₀/Kₑ) | Reference |

|---|---|---|---|---|

| 5d (HSR1304) | Proliferation | Various Human Cancer Cells | 1.591 - 2.281 µM (GI₅₀) | nih.gov |

| 7e | CDK2 | Enzyme Assay | 0.149 µM (IC₅₀) | nih.gov |

| 7e | Proliferation | A549 Lung Cancer | 0.155 µM (IC₅₀) | nih.gov |

| 8d | DHFR | Enzyme Assay | 0.199 µM (IC₅₀) | nih.gov |

| 8d | Proliferation | MCF7 Breast Cancer | 0.170 µM (IC₅₀) | nih.gov |

| GM-3-121 | Angiogenesis | VEGF_ADSC/ECFC Angiotube | 1.72 µM (IC₅₀) | nih.gov |

| STX 2895 | Proliferation | A549 Lung Cancer | 50 ± 2.8 nM (GI₅₀) | nih.gov |

| STX 3329 | Proliferation | A549 Lung Cancer | 40 ± 8.9 nM (GI₅₀) | nih.gov |

| STX 3451 | Proliferation | A549 Lung Cancer | 40 ± 3.4 nM (GI₅₀) | nih.gov |

| Compound 1 | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | 0.14 nM (Kₑ) | nih.gov |

| Compound 13 | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | 0.058 nM (Kₑ) | nih.gov |

Neuroprotective Mechanisms (e.g., free radical scavenging, glutamate (B1630785) excitotoxicity antagonism)

Analogues of 5-Ethyl-1,2,3,4-tetrahydroisoquinoline have demonstrated significant neuroprotective properties through multiple mechanisms. Research into these compounds has highlighted their ability to counteract processes involved in neurodegeneration.

One prominent analogue, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), displays notable neuroprotective effects. nih.gov Studies comparing 1MeTIQ with the parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ) have revealed that while both can inhibit free-radical generation, 1MeTIQ offers a more complex mechanism of neuroprotection. nih.gov Specifically, 1MeTIQ was found to prevent glutamate-induced cell death and calcium ion influx in rat granular cell cultures, a protective action not observed with TIQ. nih.gov This suggests a specific antagonism of the glutamatergic system, which was further supported by findings that 1MeTIQ inhibits the binding of ligands to NMDA receptors and prevents the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov In contrast, acute administration of TIQ has been shown to decrease the extracellular level of glutamate in the striatum, suggesting it can modulate glutamate release without directly affecting NMDA receptor levels. nih.gov

Furthermore, structure-activity relationship studies on 1MeTIQ derivatives have shown that substitutions on the isoquinoline (B145761) ring can modulate neuroprotective efficacy. For instance, hydroxyl-substituted 1MeTIQ derivatives have been found to exhibit greater neuroprotective activity than 1MeTIQ itself, suggesting potential for therapeutic development in neurodegenerative conditions like Parkinson's disease. nih.gov The neuroprotective actions of these compounds are often linked to their ability to scavenge free radicals and inhibit neuronal apoptosis. researchgate.net

Antioxidant Properties

The antioxidant capabilities of tetrahydroisoquinoline analogues are a significant aspect of their neuroprotective and other biological activities. nih.govmdpi.com These compounds can mitigate oxidative stress, a key factor in cellular damage across various pathologies.

Several synthetic 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have demonstrated potent antioxidant properties, with some compounds exhibiting higher antioxidant activity than the standard antioxidant, Vitamin C. nih.gov The antioxidant mechanism of isoquinoline alkaloids often involves the activation of key antioxidant enzymes. mdpi.com For example, berberine, an isoquinoline alkaloid, protects neural stem cells from oxidative damage by reducing reactive oxygen species (ROS) levels through the (NRf1/2)-(NQO-1)-(HO-1) pathway. mdpi.com Other alkaloids like tetrahydropalmatine (B600727) exert antioxidant effects by increasing the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), which are crucial enzymes in cellular defense against oxidative damage. mdpi.com

The free-radical scavenging ability of THIQ derivatives is a commonly observed property. nih.gov The presence of phenolic and flavonoid moieties in some derivatives is believed to contribute significantly to these antioxidant effects. nih.gov This is demonstrated by their capacity to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in various assays. nih.govmdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The THIQ scaffold has been utilized to develop agents with a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and viruses. rsc.orgnih.gov

Antibacterial Activity: Novel synthetic THIQ analogues have shown promise as antibacterial agents. A series of THIQ analogues incorporating lipid-like choline (B1196258) moieties demonstrated good antibacterial properties, with specific compounds showing enhanced activity against either Gram-positive or Gram-negative bacteria. nih.gov Another class, alkynyl isoquinolines, has been reported to have strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were also effective at reducing the intracellular load of MRSA in macrophages. mdpi.com Furthermore, a synthesized THIQ analogue, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was effective against several pathogenic bacterial strains, with Staphylococcus epidermidis and Klebsiella pneumonia being the most susceptible. nih.govrsc.org

Antifungal Activity: Research has also highlighted the antifungal potential of THIQ derivatives. N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, synthesized using environmentally friendly methods, exhibited significant antifungal properties against various species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.netconicet.gov.ar

Antiviral Activity: The antiviral potential of THIQ analogues has been explored, particularly against the human immunodeficiency virus (HIV). Certain THIQ derivatives have been found to inhibit the polymerase activity of HIV reverse transcriptase (RT) and prevent HIV-induced cell death in vitro. rsc.org A derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC₅₀ value of 4.10 μM. rsc.org

Antitumor and Cytotoxic Activity in Cancer Cell Lines

The THIQ framework is recognized as a privileged scaffold in the design of anticancer drugs, with numerous natural and synthetic analogues demonstrating potent cytotoxic activity against various cancer cell lines. rsc.orgtandfonline.comresearchgate.net

Research has shown that newly synthesized 5,6,7,8-tetrahydroisoquinolines exhibit moderate to strong anticancer activity against lung (A549) and breast (MCF7) cancer cell lines. nih.gov For example, one compound from this series displayed potent cytotoxic activity against the A549 cell line with an IC₅₀ of 0.155 µM, while another was highly active against the MCF7 cell line with an IC₅₀ of 0.170 µM. nih.gov Similarly, studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines identified compounds with selective cytotoxicity against breast adenocarcinoma and laryngeal adenocarcinoma, with IC₅₀ values as low as 2.3 µM. researchgate.net

Other investigations have focused on specific molecular targets. A series of THIQ derivatives were designed as anti-angiogenesis and anti-cancer agents targeting KRas, a protein frequently mutated in colon cancer. nih.gov One compound bearing a chloro group on the phenyl ring (GM-3-18) showed significant KRas inhibition across all tested colon cancer cell lines, with IC₅₀ values ranging from 0.9 to 10.7 μM. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 7e (a 5,6,7,8-tetrahydroisoquinoline) | A549 (Lung Cancer) | 0.155 µM | nih.gov |

| Compound 8d (a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline) | MCF7 (Breast Cancer) | 0.170 µM | nih.gov |

| Compound 3f (a 1-aryl-6,7-dimethoxy-THIQ) | Laryngeal Adenocarcinoma | 2.3 µM | researchgate.net |

| Compound 8f (a bis-THIQ) | Cancer Cell Lines | 3.1-4.0 µM | researchgate.net |

| GM-3-18 (a THIQ derivative) | HCT116 (Colon Cancer) | 0.9 - 10.7 µM | nih.gov |

A primary mechanism by which THIQ analogues exert their antitumor effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The molecular pathways involved can be complex and vary between different derivatives and cell lines.

Studies on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) revealed that these compounds induce apoptosis in cancer cells by modulating the mitochondrial pathway. researchgate.net This involves increasing the Bax/Bcl-2 ratio, promoting the release of cytochrome c into the cytosol, and activating procaspase-3. researchgate.net These events are mediated by the inhibition of pro-survival pathways like PI3K/Akt and ERK, and the activation of stress-related pathways such as p38 and JNK. researchgate.net Other novel 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com

Interestingly, not all cytotoxic THIQ derivatives induce classical apoptosis. One study found that a specific dimethoxy-substituted tetrahydroisoquinoline derivative induced autophagy in human squamous cell carcinoma cell lines, characterized by the formation of acidic organelles, without significant DNA fragmentation or caspase-3 activation. nih.gov This suggests that THIQ analogues can trigger different cell death modalities depending on their structure and the cellular context.

A critical aspect of developing anticancer agents is ensuring they selectively target tumor cells while minimizing damage to normal cells. Research into THIQ derivatives has addressed this by evaluating their tumor-specific cytotoxicity. nih.gov

A study involving thirty-eight newly synthesized tetrahydroisoquinoline derivatives investigated their activity against human oral squamous cell carcinoma cell lines versus normal human gingival fibroblasts. nih.gov The tumor specificity (TS) index, calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) for normal cells to that for tumor cells, was used to quantify this selectivity. Two compounds, TQ9 and TD13, which possess bulky substituents, demonstrated the highest tumor-specific cytotoxicity with TS values of 12.5 and 5.3, respectively. nih.gov These findings underscore the potential for designing THIQ analogues with improved therapeutic windows by modifying their molecular size and structure. nih.gov

Anti-inflammatory and Immunomodulatory Effects

In addition to their other biological activities, THIQ analogues have been investigated for their anti-inflammatory and immunomodulatory potential. nih.govnih.gov Inflammation is a key process in many chronic diseases, making anti-inflammatory agents highly valuable.

Synthetic THIQ derivatives have been reported to possess anti-inflammatory effects. nih.govnih.gov A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated that this compound has pronounced anti-inflammatory activity. biomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org The same compound also showed significant analgesic activity in thermal and chemical pain models. biomedpharmajournal.org The inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory leukotrienes, is a potential mechanism for the anti-inflammatory action of such compounds. nih.gov

Anticonvulsant Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key feature in the development of various anticonvulsant agents. nih.govrsc.org Preclinical studies have explored numerous analogues, revealing several mechanisms through which these compounds may exert their effects. A significant body of research points to the role of certain THIQ derivatives as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net For instance, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated high anticonvulsant potency in sound-induced seizure models in DBA/2 mice. nih.gov One notable compound, 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, showed activity comparable to the clinical trial agent talampanel, with electrophysiological experiments confirming its action as a noncompetitive AMPA receptor modulator. researchgate.net The AMPA receptor is a primary mediator of fast excitatory neurotransmission in the brain; by modulating this receptor, these compounds can reduce neuronal hyperexcitability that leads to seizures. epilepsysociety.org.ukyoutube.com

Other mechanistic pathways have also been identified. Some hybrid compounds that combine the THIQ structure with other pharmacophores, such as a 3-methylthiophene (B123197) ring and a pyrrolidine-2,5-dione core, have shown efficacy in maximal electroshock (MES), 6-Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The activity of these particular compounds is linked to the blockade of sodium and/or calcium ion channels, which are critical targets for many established antiepileptic drugs. nih.gov Further diversifying the mechanistic profile, studies on N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have led to the identification of compounds with high affinity for novel binding sites and excellent anticonvulsant activity in animal models. nih.gov Similarly, derivatives of acs.orgnih.govnih.govtriazolo[3,4-a]isoquinoline have been evaluated for their potential to manage seizures. mdpi.com

Table 1: Anticonvulsant Activity of Tetrahydroisoquinoline Analogues

| Compound/Analogue Class | Investigated Mechanism or Test Model | Key Finding | Reference(s) |

|---|---|---|---|

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Non-competitive AMPA receptor antagonism; audiogenic seizures in DBA/2 mice | Demonstrated high anticonvulsant potency. | nih.gov |

| 1-(4'-Bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative | Non-competitive AMPA receptor modulation | Showed high activity, comparable to talampanel. | researchgate.net |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrid derivatives | Blockade of sodium and/or calcium ion channels; MES, 6 Hz, scPTZ tests | Exhibited significant anticonvulsant activity in multiple seizure models. | nih.gov |

| N-(Tetrahydroisoquinolinyl)-2-methoxybenzamides | High-throughput screening at novel binding sites | Provided compounds with high affinity and excellent anticonvulsant activity. | nih.gov |

| acs.orgnih.govnih.govTriazolo[3,4-a]isoquinoline derivatives | Maximal electroshock (MES) test; rotarod test | Identified as having potential antiseizure activity. | mdpi.com |

Anti-diabetic Mechanisms

Tetrahydroisoquinoline derivatives have emerged as promising scaffolds in the investigation of novel anti-diabetic therapies, targeting various mechanisms involved in glucose homeostasis. One primary area of research has focused on peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. A novel series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives was developed to act as PPARγ partial agonists. nih.gov Among these, the compound (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g) was a potent partial agonist with an EC50 of 13 nM and a maximal response of 30%. nih.gov Computational docking studies revealed that this compound binds to PPARγ in a manner similar to other known partial agonists, and it was found to significantly reduce plasma glucose levels in hyperglycemic KK-Ay mice. nih.gov This partial agonism is a targeted mechanism to improve insulin sensitivity.

Another significant anti-diabetic mechanism explored is the inhibition of sodium-dependent glucose cotransporter 2 (SGLT2). nuph.edu.ua SGLT2 inhibitors represent a major class of anti-diabetic drugs that work by reducing renal glucose reabsorption. Research into novel tetrahydroisoquinoline-C-aryl glucosides has led to their identification as potential SGLT2 inhibitors for the treatment of type 2 diabetes. nuph.edu.ua Additionally, the endogenous tetrahydroisoquinoline derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been studied in models of diabetic neuropathy. nih.gov In streptozotocin-induced diabetic mice, acute administration of 1MeTIQ produced antiallodynic and antinociceptive effects, which were associated with changes in neurotransmitter levels in the frontal cortex. nih.gov While this study focused on neuropathic pain, the model is rooted in hyperglycemia, and the compound's ability to modulate neurochemical pathways suggests complex interactions relevant to diabetic complications. nih.gov

Table 2: Anti-diabetic Mechanisms of Tetrahydroisoquinoline Analogues

| Compound/Analogue Class | Investigated Mechanism | Key Finding | Reference(s) |

|---|---|---|---|

| 2,6,7-Substituted 1,2,3,4-tetrahydroisoquinoline derivatives | Selective PPARγ partial agonism | Analogue 20g showed potent partial agonist activity (EC50 = 13 nM) and reduced plasma glucose in a mouse model. | nih.gov |

| Tetrahydroisoquinoline-C-aryl glucosides | SGLT2 inhibition | Identified as novel SGLT2 inhibitors for treating type 2 diabetes. | nuph.edu.ua |

Smooth Muscle Contractile Activity

The influence of the tetrahydroisoquinoline framework on muscle contractility has been explored in various preclinical models, revealing a range of activities from contraction to relaxation depending on the specific analogue and muscle type. Studies on 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines found that some of these derivatives possess contractile activity against guinea pig gastric smooth muscle preparations. nih.govnih.gov This indicates a potential for these compounds to directly stimulate smooth muscle tissues.

Table 3: Contractile Activity of Tetrahydroisoquinoline Analogues

| Compound/Analogue | Muscle Type Studied | Observed Effect | Investigated Mechanism | Reference(s) |

|---|---|---|---|---|

| 1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines | Guinea pig gastric smooth muscle | Contractile activity | Cholinergic agonism | nih.gov, nih.gov |

| Trimetoquinol | Tracheal smooth muscle | Relaxation (Bronchodilation) | Adrenergic beta-agonism | nih.gov |

| 1-(4-Dimethylamyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-24) | Rat cardiac papillary muscle | Negative inotropic (decreased contractility) | Blockage of L-type Ca2+ channels and fast Na+ channels | proquest.com |

| 1-(4'-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) | Cardiac muscle | Cardioprotective properties under hypoxia | Modulation of Ca2+-transport systems | westerneuropeanstudies.com |

Multidrug-Resistance (MDR) Reversal Mechanisms

A significant area of preclinical investigation for tetrahydroisoquinoline analogues is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govnih.gov MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, or ABCB1), which actively pumps anticancer drugs out of the cell. nih.govcore.ac.uk Numerous THIQ derivatives have been designed to inhibit the function of these efflux pumps. acs.orgnih.gov The proposed mechanism for many of these compounds involves blocking the P-gp drug efflux pump, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. acs.orgmdpi.com

Several classes of THIQ analogues have demonstrated potent MDR reversal. For example, α-aryl-α-thiotolylalkanenitrile tetrahydroisoquinoline derivatives were found to be highly effective, with compounds 15h and 39a showing significant activity in both in vitro and in vivo models. acs.org Research on 1,2-disubstituted tetrahydroisoquinolines also yielded compounds with remarkable P-gp inhibition, with one derivative showing efficacy two times higher than the reference compound verapamil (B1683045). core.ac.ukiiarjournals.org More recently, analogues of the marine natural product Lissodendrins B containing a dimethoxy-substituted tetrahydroisoquinoline fragment were synthesized. nih.gov The most potent of these, compound D1, effectively reversed ABCB1-mediated drug resistance in doxorubicin-resistant cancer cell lines. nih.gov Mechanistic studies confirmed that these analogues increase the intracellular accumulation of doxorubicin (B1662922) by inhibiting the efflux function of ABCB1, rather than by altering the expression level of the transporter itself. nih.gov Other potent MDR modulators include compounds like tariquidar, elacridar, and 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, which have shown strong activity with reduced cardiovascular effects compared to first-generation reversal agents. nih.govnih.gov

Table 4: Multidrug-Resistance (MDR) Reversal by Tetrahydroisoquinoline Analogues

| Compound/Analogue Class | Target Protein/Transporter | Cell Line Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| α-Aryl-α-thiotolylalkanenitrile THIQ derivatives (e.g., 15h, 39a) | P-glycoprotein (P-gp) | VCR-resistant P388 leukemia; KB/8.5 epidermoid carcinoma | Consistently high reversal activity and low toxicity in vivo. | acs.org |

| 1,2-Disubstituted THIQ derivatives | P-glycoprotein (P-gp) | MCF-7/Adr | One analogue showed two times higher efficacy than verapamil. | iiarjournals.org, core.ac.uk |

| Lissodendrins B analogues (e.g., D1) | ABCB1 (P-gp) | K562/ADR; MCF-7/ADR | Potently reversed doxorubicin resistance by inhibiting ABCB1 efflux function. | nih.gov |

| 6,7-Dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (P-gp) | Not specified | Possessed potent MDR reversal activity comparable to verapamil without cardiovascular activity. | nih.gov |

Computational and Theoretical Chemistry Studies of 5 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a THIQ derivative, and a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of various 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with their protein targets. These analyses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are essential for stabilizing the ligand-protein complex.

For instance, in the context of cancer therapy, THIQ-containing compounds have been investigated as antagonists of the CD44 receptor, which is involved in metastasis and chemoresistance. mdpi.com Docking studies identified a specific subdomain in the HA-binding domain of CD44 that accommodates the THIQ motif. mdpi.com The binding is characterized by interactions with key amino acid residues, including Arg45, Arg82, and Arg155. mdpi.com Similarly, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied as ligands for the sigma-2 receptor, another promising target in cancer diagnosis and therapy. nih.gov

In the field of antibacterial research, THIQ-conjugated dipeptides have been docked against E. coli DNA gyrase B. nih.govacs.org The results of these simulations showed significant binding interactions and affinity, which correlated with the observed antimicrobial activities of the compounds. nih.govacs.org These computational findings help to rationalize the structure-activity relationships and guide the design of more potent antibacterial agents. nih.gov

The table below summarizes findings from various docking studies on THIQ derivatives.

| THIQ Derivative Class | Target Protein | Key Interacting Residues | Research Focus |

| THIQ-containing compounds | CD44 Hyaluronan-binding domain (CD44HAbd) | Arg45, Arg82, Arg155 | Anti-cancer |

| THIQ-conjugated dipeptides | E. coli DNA gyrase B | Not specified | Antibacterial |

| 6,7-dimethoxy-THIQ derivatives | Human sigma-2 receptor | Not specified | Anti-cancer |

| THIQ-4-carbonitrile derivatives | Cyclin-dependent kinase 5 (CDK5) | Not specified | Anti-cancer |

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its conformational stability and the persistence of key interactions over time. These simulations are often performed after docking to validate the predicted binding mode and to gain deeper insights into the binding process.

MD simulations have been employed to study the binding of THIQ-based candidates to the human CD44 receptor. mdpi.com These simulations, conducted in an explicit solvent environment, helped to identify which of the designed compounds were likely to form stable complexes within the binding cavity. mdpi.com For example, candidates Can125 and Can159 were shown to bind stably to the human CD44HAbd. mdpi.com

In another study, a 100 ns MD simulation was used to investigate the thermodynamic stability of a docked complex between a THIQ-conjugated dipeptide (compound 7b) and E. coli DNA gyrase B. nih.gov Such simulations are crucial for confirming that the interactions observed in the static docking pose are maintained in a more realistic, dynamic environment. nih.govresearchgate.net Similarly, MD simulations of up to 100 ns have been used to study the stability of complexes between 6,7-dimethoxy-THIQ derivatives and the sigma-2 receptor, as well as THIQ-4-carbonitrile derivatives with CDK5. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which govern their structure, stability, and reactivity. These methods are essential for a fundamental characterization of compounds like 5-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations on the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) have provided valuable insights into its molecular properties. researchgate.net

Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the molecule's reactivity and electronic transitions. researchgate.net The distribution of electron density in these orbitals can identify regions of the molecule that are likely to participate in chemical reactions. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be calculated to pinpoint sites susceptible to electrophilic attack. researchgate.net DFT studies have also been applied to rationalize the structure-activity relationships of novel THIQ derivatives. researchgate.net

Conformational Analysis and Isomeric Forms

The 1,2,3,4-tetrahydroisoquinoline ring system is not planar and can adopt several different conformations. Computational studies have been performed to identify the most stable conformers of THIQ. researchgate.net These analyses have shown that the global minimum energy structure is highly dependent on the computational method and basis set used. researchgate.net

For the parent THIQ molecule, two low-energy conformers have been identified: a twisted conformation with the N-H bond in an axial position (TA) and one with the N-H bond in an equatorial position (TE). researchgate.net The energy difference between these two forms is very small, on the order of 60 ± 30 cm⁻¹. researchgate.net Potential energy surface (PES) calculations have revealed three inequivalent minima in the ground state (S0) and two in the first excited state (S1). researchgate.net The existence of multiple conformers and rotamers has also been observed experimentally and computationally for various THIQ derivatives, such as N-acetylated forms. nih.gov This conformational flexibility can be a critical factor in how the molecule interacts with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence potency.

A QSAR study was conducted on a series of tetrahydroisoquinoline-ethyl-phenylamine derivatives that act as P-glycoprotein (P-gp) modulators. nih.gov P-gp is a protein that can cause multidrug resistance (MDR) in cancer cells. The study utilized Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) methods. nih.gov

The developed models showed good predictive ability. nih.gov The Topomer CoMFA model had a cross-validated correlation coefficient (q²) of 0.536 and a non-cross-validated correlation coefficient (r²) of 0.975. nih.gov The best HQSAR model yielded a q² of 0.777 and an r² of 0.956. nih.gov

The analysis of these models and the molecular fragments provided insights into the essential structural features for P-gp modulation. Key contributors to the inhibitory effect included the presence of a tertiary nitrogen, a central phenyl ring, and an aromatic dimethoxy group. nih.gov Based on this information, new molecules with potentially higher potency were designed. nih.gov The broader importance of structure-activity relationship (SAR) studies for the development of novel THIQ analogs with various biological activities is also well-documented. rsc.org

The table below details the parameters of the QSAR models developed for THIQ derivatives.

| QSAR Model | Cross-validated q² | Non-cross-validated r² | Number of Components | Key Findings |

| Topomer CoMFA | 0.536 | 0.975 | 8 | Good correlation between actual and predicted values for the training set. |

| HQSAR | 0.777 | 0.956 | 5-8 atom counts | Used to predict the activity of test set compounds with high accuracy. |

Correlation of Molecular Descriptors with Biological Endpoints

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. By correlating these descriptors with observed biological activities (endpoints), quantitative structure-activity relationship (QSAR) models can be developed. For the THIQ class of compounds, key descriptors often include lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and electronic properties. nuph.edu.uanih.gov

The introduction of a 5-ethyl group to the THIQ core is expected to modulate these descriptors in predictable ways. The ethyl group increases the molecule's lipophilicity and size while having a minor electron-donating effect on the aromatic ring. These changes can influence how the molecule interacts with biological targets. For instance, studies on related THIQ analogs have shown that increased lipophilicity can correlate with improved potency against certain targets, although there is often an optimal range. researchgate.net

Below is a table of predicted molecular descriptors for this compound and their potential correlation with biological endpoints based on general principles of medicinal chemistry.

| Molecular Descriptor | Predicted Influence of 5-Ethyl Group | Potential Biological Correlation |

| Lipophilicity (log P) | Increase | May enhance membrane permeability and binding to hydrophobic pockets of enzymes or receptors. |

| Molecular Weight | Increase | Minor increase; generally well within typical ranges for drug-like molecules. |

| Topological Polar Surface Area (TPSA) | No significant change | The core amine group remains the primary contributor; TPSA is likely to remain favorable for good absorption. nih.gov |

| Hydrogen Bond Donors/Acceptors | No change | The secondary amine acts as both a donor and acceptor. |

| Electronic Effects | Weak electron-donating | May subtly influence the pKa of the amine and the reactivity of the aromatic ring. |

This table is generated based on established chemical principles and data from related compounds.

Prediction of Biological Activity and Selectivity

Computational models, including molecular docking and pharmacophore modeling, are used to predict the biological activity and selectivity of novel compounds. THIQ derivatives have been investigated for a broad spectrum of activities, including antitumor, antibacterial, and neuroprotective effects. nih.govdntb.gov.uanih.gov The specific substitution pattern on the THIQ scaffold is critical for both the type of activity and selectivity.

For this compound, the ethyl group at the 5-position provides a steric and electronic handle that can be explored in silico. Molecular docking studies of this compound into various receptor or enzyme active sites could predict its binding affinity and orientation. For example, in enzymes with a defined hydrophobic pocket near the 5-position of the bound ligand, the ethyl group could form favorable van der Waals interactions, leading to enhanced potency compared to the unsubstituted parent compound. The selectivity for one biological target over another is often governed by these subtle differences in active site topology. nuph.edu.ua

In Silico Pharmacokinetic and Metabolic Stability Predictions (excluding experimental human data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective method to evaluate the drug-like properties of a compound before synthesis. srce.hrsciensage.info Various software platforms, such as SwissADME and MetaboAnalyst, utilize algorithms based on large datasets of experimental results to make these predictions. mdpi.comnih.govresearchgate.net

For this compound, a predicted ADMET profile can be generated. The secondary amine and the aromatic ring are key features influencing these properties. hmdb.ca

| ADMET Parameter | Predicted Property for this compound | Rationale |

| Gastrointestinal (GI) Absorption | High | The compound's size and polarity are within the range for passive absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Likely to permeate | Increased lipophilicity from the ethyl group may facilitate passage across the BBB. mdpi.com |

| P-glycoprotein (P-gp) Substrate | Possible Substrate | Many amine-containing heterocyclic compounds are recognized by efflux pumps like P-gp. sciensage.info |

| CYP450 Inhibition | Potential for inhibition of CYP1A2, CYP2C9, CYP2D6 | The core THIQ structure is found in many compounds that interact with cytochrome P450 enzymes. mdpi.com |

| Log S (Aqueous Solubility) | Moderately Soluble | The amine group enhances solubility, but the hydrocarbon framework limits it. |

| Bioavailability Radar | Favorable | The predicted physicochemical properties (lipophilicity, size, polarity) likely fall within the optimal range for oral bioavailability. researchgate.net |

This is an interactive data table based on predictive models for similar chemical structures.

Prediction of Metabolic Hot Spots

Metabolic hot spots are chemically labile sites on a molecule that are most susceptible to enzymatic transformation, primarily by cytochrome P450 enzymes. researchgate.net Identifying these hot spots is crucial for understanding a compound's metabolic stability and potential active metabolites.

For this compound, the following are predicted metabolic hot spots:

N-Dealkylation/Oxidation: The secondary amine is a primary site for oxidation to a hydroxylamine (B1172632) or nitrone. hmdb.ca

Aromatic Hydroxylation: The electron-rich benzene (B151609) ring is susceptible to hydroxylation, likely at positions ortho or para to the activating alkyl group.

Benzylic Oxidation: The methylene (B1212753) carbons at positions 1 and 4, adjacent to both the nitrogen and the aromatic ring, are activated and prone to oxidation.

Alkyl Chain Oxidation: The ethyl group itself can be oxidized, typically at the carbon adjacent to the aromatic ring (benzylic position) or the terminal carbon.

Investigations of Metabolic Pathways and Transformations

Phase I Reactions: Dominated by oxidation reactions catalyzed by CYP450 enzymes. This would lead to the formation of various hydroxylated metabolites, N-oxides, and potentially the cleavage of the ethyl group. researchgate.net

Phase II Reactions: Once a polar functional group (like a hydroxyl group) is introduced in Phase I, the molecule can undergo conjugation reactions. These include glucuronidation or sulfation of the new hydroxyl group, making the metabolite more water-soluble for excretion.

Spectroscopic Property Predictions and Correlations

Computational chemistry allows for the prediction of various spectra, which can be correlated with experimental data to confirm a molecule's structure and conformation. researchgate.net

Density Functional Theory (DFT) calculations on the parent 1,2,3,4-tetrahydroisoquinoline have shown that the molecule exists in two low-energy twisted conformers, differing in the axial or equatorial position of the N-H proton. researchgate.net These conformers are separated by a very small energy barrier. The addition of a 5-ethyl group is not expected to significantly alter this conformational preference, though it may introduce a slight bias.

Predicted IR spectra would show characteristic peaks for N-H stretching, aromatic and aliphatic C-H stretching, and C-N stretching. Comparing calculated vibrational frequencies with experimental FT-IR spectra helps validate the computed geometry and understand the molecule's vibrational modes. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. nih.gov

For this compound, a Hirshfeld analysis would likely reveal the following key interactions contributing to the crystal packing:

N-H···N hydrogen bonds: The secondary amine can act as a hydrogen bond donor, forming strong interactions with the nitrogen of a neighboring molecule. This is often a dominant, structure-directing interaction.

C-H···π interactions: The hydrogen atoms of the aliphatic rings or the ethyl group can interact with the electron-rich π-system of the aromatic ring of an adjacent molecule.

O···H and N···H contacts: If crystallized from a protic solvent or in the presence of water, these contacts would be prominent. researchgate.net

The relative contributions of these interactions can be quantified from 2D fingerprint plots derived from the Hirshfeld surface.

| Interaction Type | Predicted Contribution to Hirshfeld Surface | Description |

| H···H | ~45-55% | Van der Waals forces, ubiquitous in organic crystals. nih.gov |

| C···H / H···C | ~20-30% | Represents interactions involving the carbon framework and hydrogen atoms. |

| N···H / H···N | ~10-15% | Primarily due to N-H···N hydrogen bonding, a key cohesive force. nih.gov |

This table provides estimated contributions based on analyses of similar heterocyclic molecules.

Analytical and Spectroscopic Characterization Techniques in Research on 5 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for deducing the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its carbon-hydrogen framework, identify functional groups, and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Ethyl-1,2,3,4-tetrahydroisoquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

¹H-NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the protons on the tetrahydroisoquinoline core (at positions C1, C3, and C4), the aromatic protons, and the amine (N-H) proton.

¹³C-NMR provides information about the number of different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and providing insight into their chemical environment (e.g., aliphatic vs. aromatic).

Experimental NMR data for this compound is available from the Biological Magnetic Resonance Bank (BMRB).

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Atom Name | Chemical Shift (ppm) |

| H6 | 6.96 |

| H7 | 7.07 |

| H8 | 6.89 |

| H1 | 4.09 |

| H3 | 3.23 |

| H4 | 2.89 |

| H2' (Ethyl CH₂) | 2.69 |

| H3' (Ethyl CH₃) | 1.23 |

| Data sourced from BMRB entry bmse012566. |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Atom Name | Chemical Shift (ppm) |

| C5 | 136.91 |

| C4a | 134.45 |

| C8a | 127.16 |

| C6 | 126.63 |

| C7 | 126.17 |

| C8 | 125.86 |

| C1 | 47.01 |

| C3 | 42.61 |

| C4 | 28.94 |

| C2' (Ethyl CH₂) | 26.04 |

| C3' (Ethyl CH₃) | 15.68 |

| Data sourced from BMRB entry bmse012566. |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₁₁H₁₅N), the expected exact mass is approximately 161.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 161. A key fragmentation pathway for tetrahydroisoquinolines is the benzylic cleavage, which involves the loss of a hydrogen atom from C1, leading to a stable iminium cation. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), this results in a strong peak at m/z 132 (M-1). A similar fragmentation would be expected for the 5-ethyl derivative. Another characteristic fragmentation is the retro-Diels-Alder reaction.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.

For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. While an experimental spectrum for the specific 5-ethyl derivative is not available in the searched literature, the spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provides a reference. Key expected peaks include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger peaks appearing just below 3000 cm⁻¹ for the ethyl group and the saturated portion of the heterocyclic ring.

Aromatic C=C Stretch: One or more sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically found in the 1020-1250 cm⁻¹ region.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. For this compound, this technique would provide definitive proof of its structure and reveal how the molecules pack together in the solid state.

A review of scientific databases indicates that the crystal structure of this compound has not been publicly reported.

Chromatographic Purity and Characterization Methods (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexane) as the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the analysis and purification of compounds. For tetrahydroisoquinoline analogs, reverse-phase HPLC is common. Chiral HPLC methods, using specialized columns, can be employed to separate enantiomers of chiral tetrahydroisoquinolines.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is used to separate and identify volatile compounds. For this compound, GC-MS would provide both the retention time (a measure of how strongly the compound interacts with the GC column) and the mass spectrum, allowing for confident identification. The NIST Mass Spectrometry Data Center provides GC-MS data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, which serves as a reference.

While these are the standard chromatographic techniques used for compounds of this class, specific, optimized methods for this compound are not detailed in the available literature.

Biosynthesis and Natural Product Origins of Tetrahydroisoquinoline Alkaloids

Occurrence and Isolation of Tetrahydroisoquinoline-Containing Natural Products

Tetrahydroisoquinoline (THIQ) natural products represent one of the largest and most structurally diverse families of alkaloids. nih.gov They are found across a variety of plant species. For instance, simple THIQ alkaloids are commonly found in the Cactaceae, Chenopodiaceae, and Fabaceae families. acs.org More complex structures, such as bisbenzylisoquinoline alkaloids, have been isolated from plants like Chondrodendron tomentosum and the opium poppy (Papaver somniferum). nih.gov Aporphine (B1220529) alkaloids are another subgroup found in genera including Glaucium flavum, Beilschmiedia elliptica, and Nandina domestica. nih.gov

The isolation of these compounds from natural sources is a critical first step for their study and potential development into therapeutic agents. rsc.org For example, new simple isoquinoline (B145761) alkaloids have been isolated from Corydalis mucronifera, while new benzylisoquinoline alkaloids have been found in plants of the Lauraceae family. rsc.org The process often involves extraction from plant material followed by various chromatographic techniques to separate and purify the individual alkaloids. nih.gov

| Alkaloid Subclass | Plant Family/Genus Examples | Reference |

|---|---|---|

| Simple THIQs | Cactaceae, Chenopodiaceae, Fabaceae | acs.org |

| Benzylisoquinoline Alkaloids (BIAs) | Papaveraceae (Opium Poppy), Ranunculaceae, Berberidaceae | nih.govresearchgate.net |

| Aporphine Alkaloids | Glaucium flavum, Beilschmiedia elliptica, Nandina domestica | nih.gov |

| Bisbenzylisoquinoline Alkaloids | Chondrodendron tomentosum, Papaver somniferum | nih.gov |

Elucidation of Natural Biosynthetic Pathways